molecular formula C19H14Cl2F3N3O2 B12512035 3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12512035
M. Wt: 444.2 g/mol
InChI Key: DJPIAWWXXAGSBL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with chlorobenzyl and chloropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl and chloropyridinyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl or chloropyridinyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
  • **this compound analogs

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorobenzyl and chloropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14Cl2F3N3O2

Molecular Weight

444.2 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C19H14Cl2F3N3O2/c1-11-8-26(10-16-15(21)6-13(7-25-16)19(22,23)24)18(29)27(17(11)28)9-12-2-4-14(20)5-3-12/h2-8H,9-10H2,1H3

InChI Key

DJPIAWWXXAGSBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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